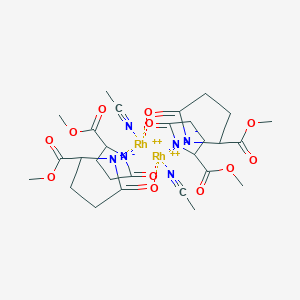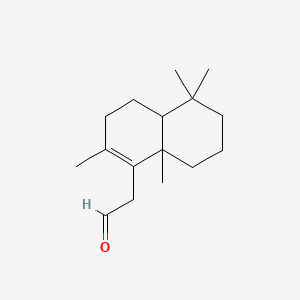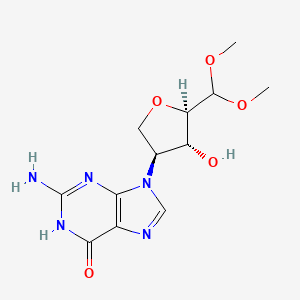![molecular formula C12H17N3O4 B13792645 [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is a heterocyclic organic compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a methoxyphenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the urea moiety can form hydrogen bonds with various biological molecules. These interactions can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is unique due to its combination of a methoxyphenyl group and a urea moiety, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[(E)-[2,2-dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C12H17N3O4/c1-17-9-6-4-8(5-7-9)10(11(18-2)19-3)14-15-12(13)16/h4-7,11H,1-3H3,(H3,13,15,16)/b14-10+ |
InChI Key |
DNVNOZMJRFNVTQ-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC(=O)N)/C(OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)N)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)


![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)


![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)

